

3,5-Dichloro-2-hydrazinylpyridine chemical properties

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Compound of Interest

Compound Name: 3,5-Dichloro-2-hydrazinylpyridine

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Technical Guide: 3,5-Dichloro-2-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3,5-Dichloro-2-hydrazinylpyridine**, a key intermediate in synthetic chemistry.

Core Chemical Properties

3,5-Dichloro-2-hydrazinylpyridine is a chlorinated heterocyclic compound valued as a building block in the synthesis of complex organic molecules.^[1] Its core identifiers and physical properties are summarized below. While specific experimental data for properties like melting point and solubility are not widely published for this particular intermediate, data for structurally similar compounds are provided for reference.

Table 1: Physicochemical Properties of **3,5-Dichloro-2-hydrazinylpyridine** and Related Compounds

Property	Value (3,5-Dichloro-2-hydrazinylpyridine)	Reference Compound Data
IUPAC Name	(3,5-dichloropyridin-2-yl)hydrazine	-
Synonyms	(3,5-Dichloro-pyridin-2-yl)-hydrazine	-
CAS Number	104408-23-3	-
Molecular Formula	C ₅ H ₅ Cl ₂ N ₃	-
Molecular Weight	178.02 g/mol	-
Appearance	-	Off-white to white crystalline solid (for 3-Chloro-2-hydrazinopyridine)[2]
Melting Point	Data not available	165-167 °C (for 3-Chloro-2-hydrazinopyridine)[2]
Boiling Point	Data not available	247.6 ± 50.0 °C (Predicted for 3-Chloro-2-hydrazinopyridine) [2]
Solubility	Data not available	Slightly soluble in Chloroform, DMSO (for 3-Chloro-2-hydrazinopyridine)[2]
pKa	Data not available	8.65 ± 0.70 (Predicted for 3-Chloro-2-hydrazinopyridine)[2]
Storage	Data not available	Store in freezer (-20°C), under inert atmosphere, keep in dark place (for 3-Chloro-2-hydrazinopyridine)[2][3]

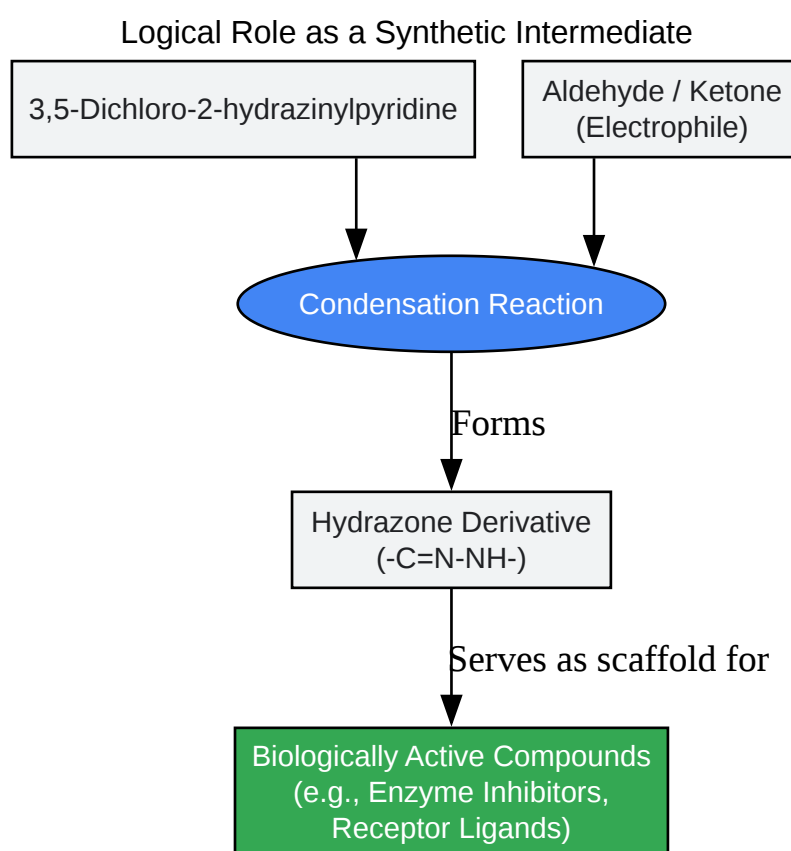
Synthesis and Reactivity

The primary utility of **3,5-Dichloro-2-hydrazinylpyridine** lies in its reactivity as a nucleophilic precursor. The hydrazine moiety is a potent nucleophile, readily reacting with electrophiles to

form more complex structures, most notably hydrazones.

General Reactivity

The hydrazine group (-NHNH₂) attached to the electron-deficient dichloropyridine ring allows for nucleophilic substitution reactions. It is a key reactant for creating compounds with applications in proteomics research and for the synthesis of potential therapeutics, such as potent opioid receptor-like 1 antagonists.^{[1][4]} The general reaction to form a hydrazone derivative is a condensation reaction with an aldehyde or ketone.



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Role as a key synthetic intermediate.

Representative Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **3,5-Dichloro-2-hydrazinylpyridine** is not readily available in the literature. However, its synthesis can be reliably inferred from established procedures for analogous compounds, such as the synthesis of 3-chloro-2-

hydrazinopyridine from 2,3-dichloropyridine.[2] The logical synthetic route involves the nucleophilic aromatic substitution of a chlorine atom from 2,3,5-trichloropyridine using hydrazine hydrate.

Objective: To synthesize **3,5-Dichloro-2-hydrazinylpyridine** via nucleophilic aromatic substitution.

Materials:

- 2,3,5-Trichloropyridine (1.0 eq)
- Hydrazine hydrate ($\geq 80\%$, 4.0-6.0 eq)
- Polar solvent (e.g., Ethanol, Methanol, or N,N-Dimethylformamide)
- Deionized water

Equipment:

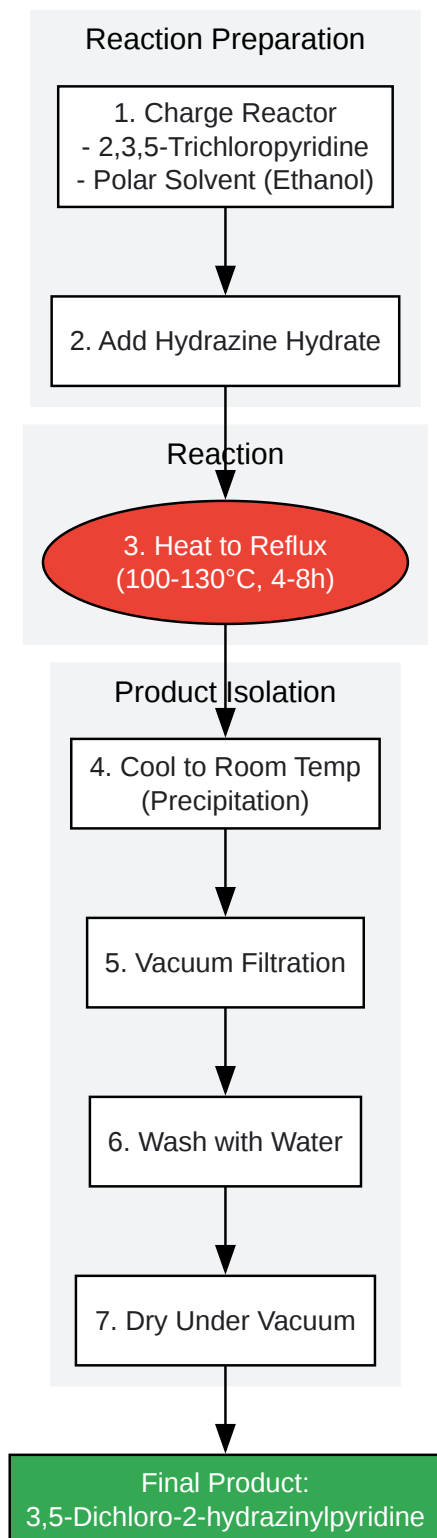
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Reaction Setup: In a round-bottom flask, combine 2,3,5-trichloropyridine (1.0 eq) and a polar solvent (e.g., ethanol).
- Addition of Hydrazine: While stirring, add hydrazine hydrate (4.0-6.0 eq) to the mixture.
- Reflux: Heat the reaction mixture to reflux (typically 100-130 °C, depending on the solvent) and maintain for 4-8 hours.[2][5] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

- **Cooling and Precipitation:** Once the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution as a solid.
- **Isolation:** Collect the solid product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the filter cake with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.
- **Drying:** Dry the purified solid product under vacuum to a constant weight.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)Synthesis of **3,5-Dichloro-2-hydrazinylpyridine**.

Spectral Data Analysis

Characterization of **3,5-Dichloro-2-hydrazinylpyridine** is typically performed using mass spectrometry and nuclear magnetic resonance spectroscopy.^[6]

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M^+) for $C_5H_5Cl_2N_3$ would be expected at an m/z corresponding to its molecular weight. Due to the isotopic abundance of chlorine (^{35}Cl and ^{37}Cl), the molecular ion will appear as a characteristic cluster of peaks.

- M^+ peak: Corresponding to the molecule with two ^{35}Cl atoms ($m/z \approx 177$).
- $M+2$ peak: Corresponding to one ^{35}Cl and one ^{37}Cl atom ($m/z \approx 179$).
- $M+4$ peak: Corresponding to two ^{37}Cl atoms ($m/z \approx 181$).

Common fragmentation patterns would likely involve the loss of nitrogen species (N_2 , NH_2) from the hydrazine group or cleavage of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the hydrazine group.

- Pyridine Ring Protons: Two distinct signals are expected for the two aromatic protons. Due to the electron-withdrawing effects of the chlorine and nitrogen atoms, these protons would appear in the downfield region (typically δ 7.0-8.5 ppm).
- Hydrazine Protons: The protons of the $-NH$ and $-NH_2$ groups will appear as separate, often broad, signals. Their chemical shifts can vary depending on the solvent and concentration. The $-NH_2$ protons would integrate to 2H, and the $-NH$ proton to 1H.

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References

- 1. scbt.com [scbt.com]
- 2. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 3. 22841-92-5|3-Chloro-2-hydrazinopyridine|BLD Pharm [bldpharm.com]
- 4. (3,5-DICHLORO-PYRIDIN-2-YL)-HYDRAZINE | 104408-23-3 [chemicalbook.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
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